Physicochemical Differentiation: Impact on CNS Drug Design vs. Oxo-Piperidine Analogs
Piperidin-1-yl-acetic acid is strongly differentiated from its oxo-piperidine analog, Oxo(piperidin-1-yl)acetic acid (CAS 4706-33-6), by a combination of lower molecular weight, higher polarity, and greater synthetic accessibility. The target compound has a molecular weight of 143.18 g/mol and a computed XLogP3 of -2.5, indicating high hydrophilicity [1]. In contrast, Oxo(piperidin-1-yl)acetic acid (C7H11NO3) has a higher molecular weight of 157.17 g/mol and, with an additional ketone group, is predicted to be less polar, with a computed pKa of 2.34±0.54, potentially impacting its solubility and ionization profile at physiological pH [2].
| Evidence Dimension | Physicochemical properties relevant to CNS drug-likeness and oral bioavailability |
|---|---|
| Target Compound Data | MW: 143.18 g/mol; XLogP3: -2.5; TPSA: 40.5 Ų; pKa: 2.47±0.10 |
| Comparator Or Baseline | Oxo(piperidin-1-yl)acetic acid: MW: 157.17 g/mol; XLogP3: Not available; pKa: 2.34±0.54; density: 1.273 g/cm³ |
| Quantified Difference | MW difference: -14 g/mol (approx. -9%); XLogP3 difference: More negative (-2.5) vs. unknown but likely less polar; pKa difference: +0.13 |
| Conditions | Data are computed and predicted values from authoritative chemical databases (PubChem, ChemicalBook) [1]. |
Why This Matters
The lower molecular weight and higher polarity (negative XLogP3) of Piperidin-1-yl-acetic acid align more closely with optimal parameters for CNS drug candidates, potentially leading to better brain penetration and reduced off-target binding compared to the heavier, less polar oxo-analog [3].
- [1] PubChem. (2025). Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. National Library of Medicine. Retrieved April 20, 2026. View Source
- [2] Kuujia.com. (n.d.). Cas no 4706-33-6 (Oxo(piperidin-1-yl)acetic Acid) - Product Page. Retrieved April 20, 2026. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
